molecular formula C16H18ClNO2S B261346 (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide

Cat. No. B261346
M. Wt: 323.8 g/mol
InChI Key: CYEQEMHNKWWHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide, also known as CI-994, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of histone deacetylase inhibitors (HDACIs) and has shown promising results in preclinical studies as an anticancer agent.

Mechanism of Action

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately cell death in cancer cells. In neurodegenerative diseases, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide promotes synaptic plasticity by increasing the expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors. In viral infections, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide inhibits the replication of herpes simplex virus by disrupting viral gene expression and replication.
Biochemical and Physiological Effects:
(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also enhances memory and cognitive function by promoting synaptic plasticity. In viral infections, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide inhibits viral replication by disrupting gene expression and replication. However, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has also been shown to have some toxic effects on normal cells, including hematopoietic progenitor cells and endothelial cells.

Advantages and Limitations for Lab Experiments

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide is a potent HDACI that has shown promising results in preclinical studies as an anticancer agent. It has also been studied for its potential therapeutic applications in neurodegenerative diseases and viral infections. However, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has some limitations for lab experiments, including its toxicity to normal cells and its limited bioavailability.

Future Directions

There are several future directions for the study of (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to develop more potent and selective HDACIs that have fewer toxic effects on normal cells. Additionally, further studies are needed to investigate the potential therapeutic applications of (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide in neurodegenerative diseases and viral infections.

Synthesis Methods

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide can be synthesized by reacting 2-chloro-N-(4-isopropylphenyl)methanesulfonamide with sodium hydride in the presence of dimethylformamide. The resulting product is purified by column chromatography to obtain (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide in high yield and purity.

Scientific Research Applications

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has shown promising results as a potent HDACI that can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has been studied for its ability to enhance memory and cognitive function by promoting synaptic plasticity. In viral infections, (2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide has been shown to inhibit the replication of herpes simplex virus type 1 and 2.

properties

Product Name

(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-12(2)13-7-9-15(10-8-13)18-21(19,20)11-14-5-3-4-6-16(14)17/h3-10,12,18H,11H2,1-2H3

InChI Key

CYEQEMHNKWWHID-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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